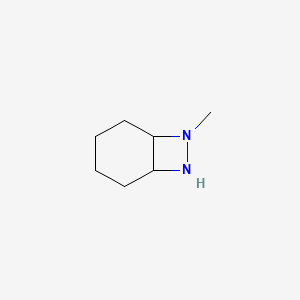![molecular formula C22H24N2 B14609366 4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline) CAS No. 59852-62-9](/img/structure/B14609366.png)
4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) is an organic compound belonging to the family of aromatic amines. It is characterized by the presence of two aniline groups connected by a methylene bridge, with additional methyl groups attached to the aromatic rings. This compound is known for its applications in various industrial processes and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) typically involves the reaction of 4-methylbenzaldehyde with 2-methylaniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline groups. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .
科学的研究の応用
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of dyes, pigments, and as a curing agent in polymer chemistry.
作用機序
The mechanism of action of 4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2-chloroaniline): Known for its use as a curing agent in polyurethane production.
4,4’-Methylenebis(N,N-dimethylaniline): Used in dye manufacture and as a reagent for lead determination.
4,4’-Methylenedianiline: Commonly used in the production of epoxy resins and as a hardener.
Uniqueness
4,4’-[(4-Methylphenyl)methylene]bis(2-methylaniline) stands out due to its specific structural features, such as the presence of methyl groups on the aromatic rings, which can influence its reactivity and applications. Its unique properties make it suitable for specialized applications in various fields .
特性
CAS番号 |
59852-62-9 |
|---|---|
分子式 |
C22H24N2 |
分子量 |
316.4 g/mol |
IUPAC名 |
4-[(4-amino-3-methylphenyl)-(4-methylphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C22H24N2/c1-14-4-6-17(7-5-14)22(18-8-10-20(23)15(2)12-18)19-9-11-21(24)16(3)13-19/h4-13,22H,23-24H2,1-3H3 |
InChIキー |
BTOBTMVKHWWKBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)

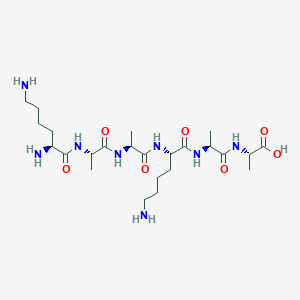
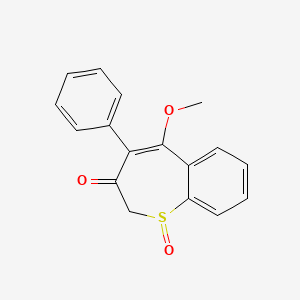
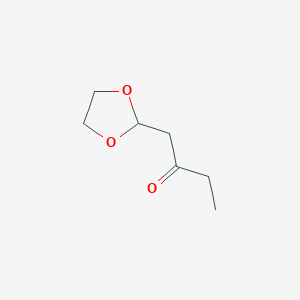
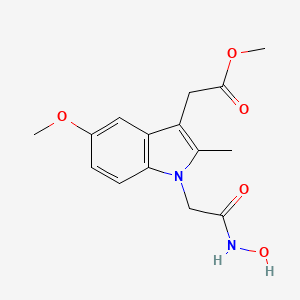
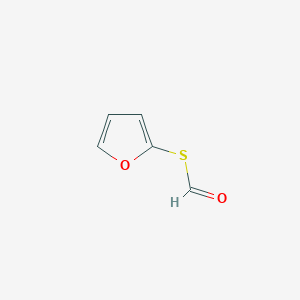

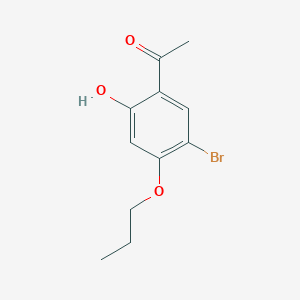


![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

